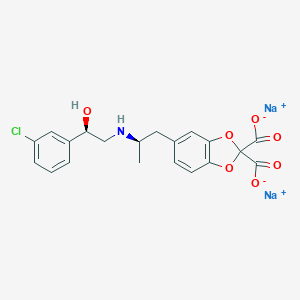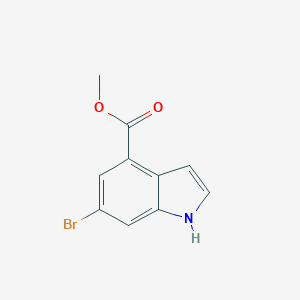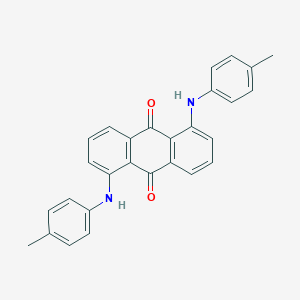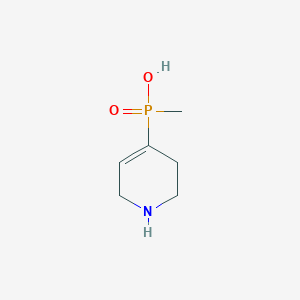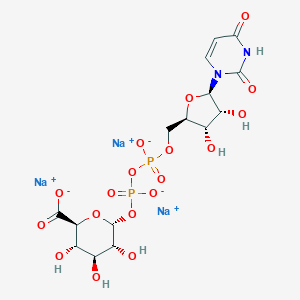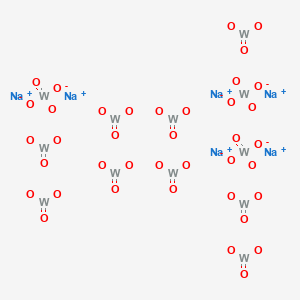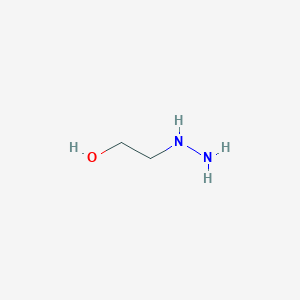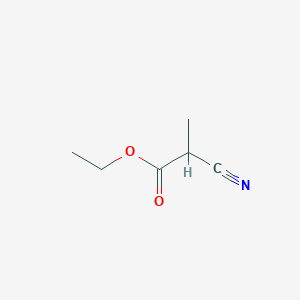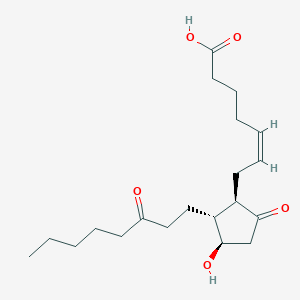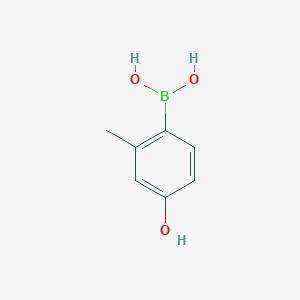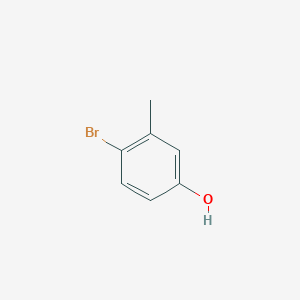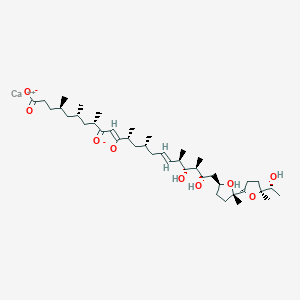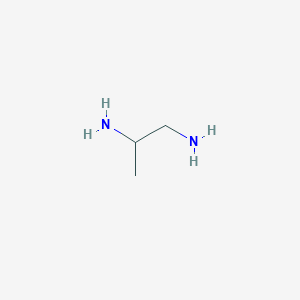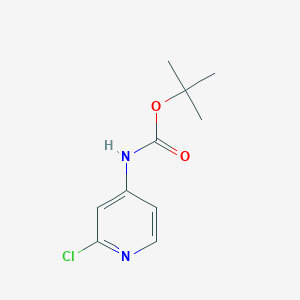
4-(Boc-amino)-2-chloropyridin
Übersicht
Beschreibung
4-(Boc-amino)-2-chloropyridine is a chemical compound that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group at the fourth position and a chlorine atom at the second position. This compound is significant in organic synthesis, particularly in the field of medicinal chemistry, due to its utility as a building block for more complex molecules.
Wissenschaftliche Forschungsanwendungen
4-(Boc-amino)-2-chloropyridine is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of enzyme inhibitors and other bioactive molecules.
Medicine: The compound is a key intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Industry: It is employed in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
Target of Action
Pyridine derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
The mode of action of 4-(Boc-amino)-2-chloropyridine involves the Boc (tert-butoxycarbonyl) group, which is commonly used in organic synthesis as a protecting group for amines . The Boc group can be introduced to the amino function of a compound, providing protection during synthesis and can be removed under acidic conditions . This property allows for selective reactions to occur at other functional groups in the molecule without affecting the protected amine .
Biochemical Pathways
Pyridine and its derivatives are key structures in many pharmaceuticals and natural products, playing crucial roles in several biological pathways .
Pharmacokinetics
The boc group is known to improve the lipophilicity of compounds, which can enhance cellular absorption and distribution . The metabolism and excretion of this compound would likely depend on the specific biological system in which it is used.
Result of Action
The compound’s boc group plays a pivotal role in the synthesis of multifunctional targets, particularly in the context of peptide synthesis . The introduction and subsequent removal of the Boc group allow for the selective modification of compounds, which can lead to various molecular and cellular effects depending on the specific targets and biological systems involved .
Action Environment
The action, efficacy, and stability of 4-(Boc-amino)-2-chloropyridine can be influenced by various environmental factors. For instance, the Boc group can be removed under acidic conditions, which means that the pH of the environment can affect the compound’s action . Additionally, the compound’s stability and reactivity can be influenced by factors such as temperature and the presence of other reactive species .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 4-(Boc-amino)-2-chloropyridine are largely defined by its Boc-amino group. This group is reactive and easily oxidized, making compounds with this group sensitive to reactions such as oxidation and substitution.
Molecular Mechanism
It is known that the Boc group can be cleaved by mild acidolysis , which could potentially lead to changes in gene expression or enzyme activity.
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
Metabolic Pathways
Transport and Distribution
Subcellular Localization
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Boc-amino)-2-chloropyridine typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method is the reaction of 4-amino-2-chloropyridine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimizations for yield and purity. Continuous flow reactors and solvent-free conditions are often employed to enhance the efficiency and environmental sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Boc-amino)-2-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Deprotection Reactions: Trifluoroacetic acid in dichloromethane is a standard reagent for Boc deprotection.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Deprotection Reactions: The major product is 4-amino-2-chloropyridine.
Vergleich Mit ähnlichen Verbindungen
- 4-(Boc-amino)-3-chloropyridine
- 4-(Boc-amino)-2-fluoropyridine
- 4-(Boc-amino)-2-bromopyridine
Comparison: 4-(Boc-amino)-2-chloropyridine is unique due to the specific positioning of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs with different halogens or substitution patterns, it offers distinct advantages in certain synthetic applications, such as selective nucleophilic substitution reactions .
Eigenschaften
IUPAC Name |
tert-butyl N-(2-chloropyridin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCKHLJWAXGPGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618905 | |
| Record name | tert-Butyl (2-chloropyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
234108-73-7 | |
| Record name | tert-Butyl (2-chloropyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(2-chloropyridin-4-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
